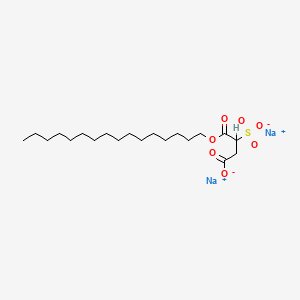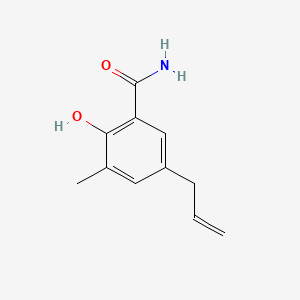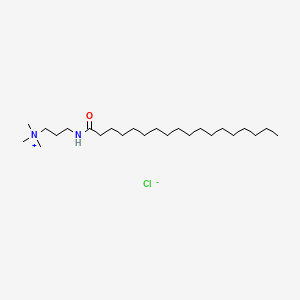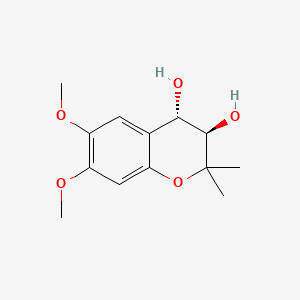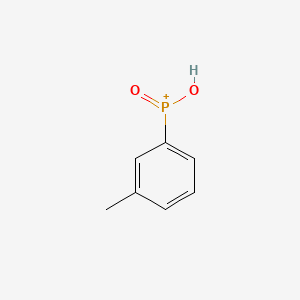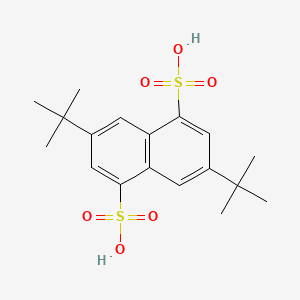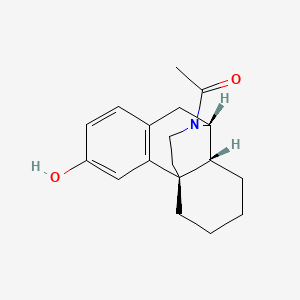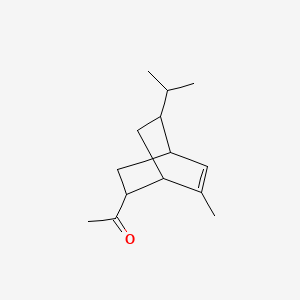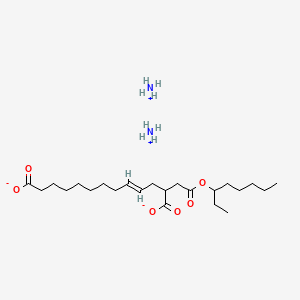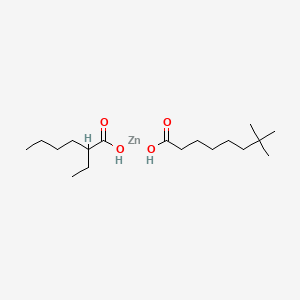
(2-Ethylhexanoato-O)(neodecanoato-O)zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylhexanoato-O)(neodecanoato-O)zinc is a coordination compound consisting of zinc coordinated with 2-ethylhexanoic acid and neodecanoic acid. It is typically a pale yellow to colorless liquid that is soluble in organic solvents such as toluene and ethanol . This compound is commonly used as a catalyst in various organic synthesis processes, as well as an additive in polymers and lubricants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)(neodecanoato-O)zinc typically involves the reaction of zinc oxide or zinc acetate with 2-ethylhexanoic acid and neodecanoic acid. The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete dissolution and reaction of the zinc source with the acids .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The final product is often purified through distillation or recrystallization to remove any unreacted starting materials or by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethylhexanoato-O)(neodecanoato-O)zinc can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of zinc oxide and the corresponding oxidized organic acids.
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: The ligands (2-ethylhexanoic acid and neodecanoic acid) can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc oxide and oxidized organic acids, while substitution reactions may result in new zinc coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
(2-Ethylhexanoato-O)(neodecanoato-O)zinc has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (2-Ethylhexanoato-O)(neodecanoato-O)zinc involves its ability to coordinate with various substrates, facilitating chemical reactions. The zinc center acts as a Lewis acid, activating the substrates and making them more reactive. This coordination can influence the molecular targets and pathways involved in the reactions, leading to the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc acetate: Another zinc coordination compound used in similar applications but with different ligands.
Zinc stearate: Commonly used as a lubricant and release agent in the plastics industry.
Zinc oxide: Widely used in various applications, including as a catalyst and in sunscreens.
Uniqueness
(2-Ethylhexanoato-O)(neodecanoato-O)zinc is unique due to its specific combination of ligands, which provides distinct solubility and reactivity properties. This makes it particularly useful in applications where other zinc compounds may not be as effective .
Eigenschaften
CAS-Nummer |
85702-72-3 |
|---|---|
Molekularformel |
C18H36O4Zn |
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
7,7-dimethyloctanoic acid;2-ethylhexanoic acid;zinc |
InChI |
InChI=1S/C10H20O2.C8H16O2.Zn/c1-10(2,3)8-6-4-5-7-9(11)12;1-3-5-6-7(4-2)8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
HBIDAXYHQZBSQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.CC(C)(C)CCCCCC(=O)O.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





